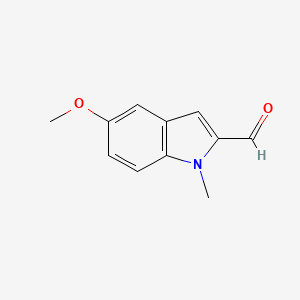
5-Méthoxy-1-méthyl-1H-indole-2-carbaldéhyde
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique du 5-Méthoxy-1-méthyl-1H-indole-2-carbaldéhyde, en mettant l'accent sur ses applications uniques :
Synthèse des indolylquinoxalines
Ce composé est utilisé comme réactif dans la préparation des indolylquinoxalines par des réactions de condensation. Ces composés présentent des applications potentielles dans l'électronique organique et la photonique en raison de leurs propriétés optiques uniques .
Préparation des alkylindoles
Il sert de réactif dans la préparation des alkylindoles par alkylation réductrice catalysée par l'iridium. Les alkylindoles sont importants en chimie médicinale pour leurs activités biologiques .
Réactions d'arylation
Le composé est utilisé dans les réactions d'arylation utilisant un catalyseur d'acétate de palladium. Les indoles aryles sont importants dans les produits pharmaceutiques et les agrochimiques pour leurs activités biologiques améliorées .
Alkylation de Friedel-Crafts énantiosélective
Il agit comme un réactif dans l'alkylation de Friedel-Crafts énantiosélective, ce qui est crucial pour créer des molécules chirales qui sont prévalentes dans les composés bioactifs .
Synthèse stéréosélective des cyclopentaindolones
Ce produit chimique est utilisé dans la synthèse stéréosélective des cyclopentaindolones par cyclopentannulation [3+2], ce qui est important pour générer des architectures moléculaires complexes trouvées dans les produits naturels et les produits pharmaceutiques .
Activité anti-VIH-1
Les dérivés de l'indole, y compris ceux liés au this compound, ont été étudiés pour leur activité anti-VIH-1 potentielle par des études d'amarrage moléculaire .
Traitement du cancer
Les dérivés de l'indole sont de plus en plus explorés pour leurs applications dans le traitement des cellules cancéreuses en raison de leurs propriétés biologiquement vitales .
Complexes métalliques luminescents
Des complexes métalliques contenant de l'indole, tels que des complexes de rhénium(I) diimine-indole luminescents, ont été synthétisés pour des applications médicinales potentielles .
Chaque application représente un domaine unique où le this compound joue un rôle crucial, démontrant sa polyvalence et son importance dans la recherche scientifique.
Thermo Fisher Scientific Springer Open Royal Society of Chemistry MDPI
Mécanisme D'action
Target of Action
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde participates in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the synthesis and degradation of indole derivatives. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound’s role in these reactions can influence the activity of enzymes, leading to changes in the metabolic pathways they regulate .
Cellular Effects
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde involves its binding interactions with biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity. Long-term exposure to the compound may result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of indole derivatives. These interactions can affect metabolic flux and the levels of metabolites in the cell. The compound’s involvement in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .
Subcellular Localization
5-Methoxy-1-methyl-1H-indole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
5-methoxy-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9(7-13)5-8-6-10(14-2)3-4-11(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFVJINOLTXHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde in the synthesis of KAD22, and how does this relate to the compound's antioxidant activity?
A1: The research paper states that KAD22, a potent antioxidant, is synthesized from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde and 2-(piperazin-1-yl)phenol []. This suggests that 5-methoxy-1-methyl-1H-indole-2-carbaldehyde serves as a crucial building block, contributing to the structural framework of KAD22. While the paper doesn't delve into the specific structural features responsible for KAD22's antioxidant properties, it implies that the incorporation of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde plays a role in shaping the overall structure and potentially influencing the antioxidant activity. Further research is needed to elucidate the specific contributions of 5-methoxy-1-methyl-1H-indole-2-carbaldehyde to the antioxidant mechanism of KAD22.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


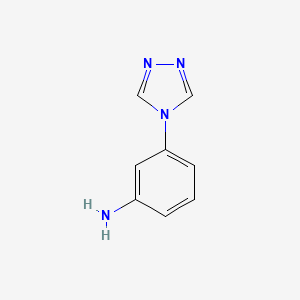
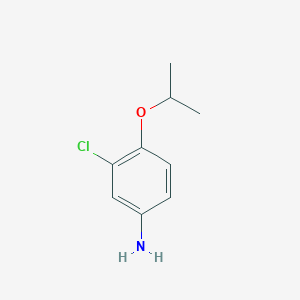


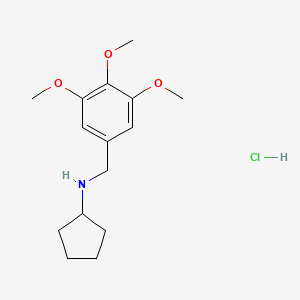


![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)
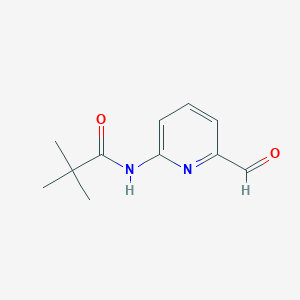
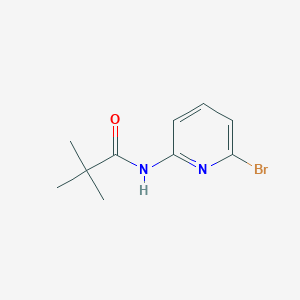
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
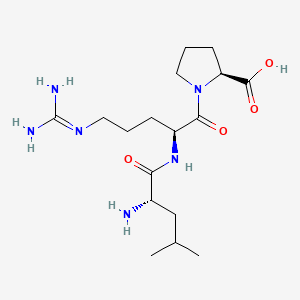

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)
